Cas no 2171694-54-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid)

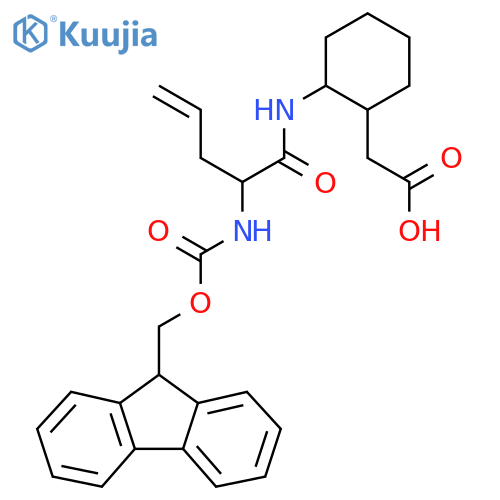

2171694-54-3 structure

商品名:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid

- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid

- 2171694-54-3

- EN300-1498974

-

- インチ: 1S/C28H32N2O5/c1-2-9-25(27(33)29-24-15-8-3-10-18(24)16-26(31)32)30-28(34)35-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h2,4-7,11-14,18,23-25H,1,3,8-10,15-17H2,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: MRUOOZVYSMQIPA-UHFFFAOYSA-N

- ほほえんだ: OC(CC1CCCCC1NC(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 476.23112213g/mol

- どういたいしつりょう: 476.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 748

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1498974-1.0g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1498974-500mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1498974-10.0g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1498974-5000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1498974-10000mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1498974-0.25g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1498974-5.0g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1498974-0.1g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1498974-2500mg |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1498974-0.05g |

2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |

2171694-54-3 | 0.05g |

$2829.0 | 2023-06-05 |

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

2171694-54-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬